2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid
Overview
Description
2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid is a research chemical . It has a molecular weight of 364.18 . The IUPAC name is 2,4-dichloro-5-[(4-fluoroanilino)sulfonyl]benzoic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H8Cl2FNO4S/c14-10-6-11(15)12(5-9(10)13(18)19)22(20,21)17-8-3-1-7(16)2-4-8/h1-6,17H,(H,18,19) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 364.2 g/mol . The chemical formula is C13H8Cl2FNO4S .Mechanism of Action
Target of Action
The primary targets of 2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could affect the compound’s structure and, consequently, its interaction with its targets.
Advantages and Limitations for Lab Experiments
Furosemide is a widely used diuretic drug and has been extensively studied. It is relatively easy to administer and has a rapid onset of action. However, Furosemide has some limitations in lab experiments. It can interfere with the measurement of renal function and may cause electrolyte imbalances.
Future Directions
Furosemide has several potential future directions for research. It has been shown to have anti-inflammatory effects, and further studies could explore its potential use in the treatment of inflammatory diseases. Furosemide could also be studied for its potential use in the treatment of cancer, as it has been shown to inhibit tumor growth in some studies. Additionally, Furosemide could be studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects in some studies.
Conclusion:
In conclusion, Furosemide is a widely used diuretic drug that has been extensively studied for its diuretic effects and its potential use in the treatment of various diseases. It works by inhibiting the Na+/K+/2Cl- cotransporter in the loop of Henle in the kidney, leading to increased urine output and decreased fluid retention. Furosemide has several biochemical and physiological effects, including a reduction in blood pressure and plasma volume. It has some advantages and limitations in lab experiments and has several potential future directions for research.
Scientific Research Applications
Furosemide has been extensively studied for its diuretic effects and its potential use in the treatment of various diseases. It has been shown to be effective in reducing blood pressure and edema in patients with heart failure, cirrhosis, and renal disease.
properties
IUPAC Name |
2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2FNO4S/c14-8-6-9(15)12(5-7(8)13(18)19)22(20,21)17-11-4-2-1-3-10(11)16/h1-6,17H,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKGEUQEYFBEPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183648 | |
Record name | 2,4-Dichloro-5-[[(2-fluorophenyl)amino]sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
329265-50-1 | |
Record name | 2,4-Dichloro-5-[[(2-fluorophenyl)amino]sulfonyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329265-50-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloro-5-[[(2-fluorophenyl)amino]sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901183648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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